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# Application Note: ChromoFluor Probes for Enhanced Immunofluorescence Staining

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Compound of Interest		
Compound Name:	Digimed	
Cat. No.:	B1670573	Get Quote

#### Introduction

ChromoFluor Probes represent a significant advancement in immunofluorescence (IF) technology. These novel probes are engineered to covalently bind to primary antibodies, offering researchers a streamlined and robust method for visualizing cellular targets. This enhanced conjugation technology results in brighter, more stable fluorescent signals, making them ideal for a wide range of applications, from basic research to high-content screening in drug development. The superior photostability of ChromoFluor Probes also allows for longer exposure times and repeated imaging without significant signal loss.

#### Principle of the Technology

The core of the ChromoFluor Probe technology lies in its proprietary covalent conjugation chemistry. Unlike traditional secondary antibody-based detection methods, ChromoFluor Probes directly and irreversibly bind to the primary antibody. This is achieved through a targeted reaction with specific amino acid residues on the antibody, ensuring a high degree of labeling efficiency and specificity. This direct, covalent linkage minimizes steric hindrance and ensures that the fluorophore is in close proximity to the target epitope, leading to a significant enhancement in signal intensity and resolution. The stable bond also prevents the dissociation of the fluorophore, which is a common issue with conventional methods, particularly during stringent washing steps.

### **Quantitative Data Summary**



The performance of ChromoFluor Probes was compared to a standard, high-quality secondary antibody detection method. The following table summarizes the key performance metrics, demonstrating the superior signal-to-noise ratio and photostability of the ChromoFluor Probes.

Parameter	ChromoFluor Probe (CFP-488)	Standard Secondary Antibody (Alexa Fluor 488)	Fold Improvement
Initial Signal-to-Noise Ratio	25.3 ± 2.1	14.8 ± 1.5	1.7x
Signal Intensity after 60s Continuous Excitation	85% of initial	55% of initial	1.5x
Time to 50% Signal Bleaching	120 seconds	75 seconds	1.6x

## **Experimental Protocols**

#### A. Cell Culture and Preparation

- Seed cells on sterile glass coverslips in a 24-well plate at a density of 5 x 10<sup>4</sup> cells/well.
- Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
- Subject the cells to the desired experimental treatment (e.g., drug stimulation, gene knockdown).

#### B. Fixation and Permeabilization

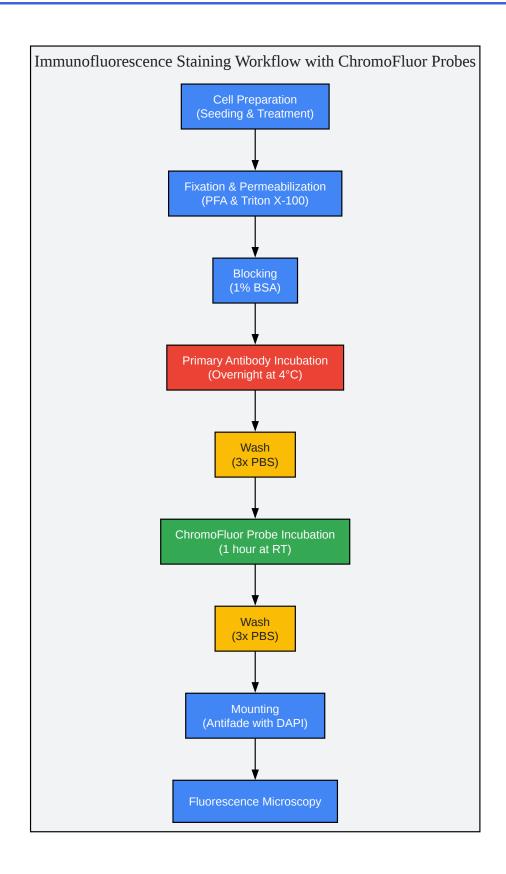
- Gently aspirate the culture medium from the wells.
- Wash the cells twice with 1X Phosphate Buffered Saline (PBS).



- Fix the cells by adding 500 μL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
- Wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with 1X PBS for 5 minutes each.
- C. Immunostaining with ChromoFluor Probes
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate overnight at 4°C.
- Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.
- ChromoFluor Probe Conjugation: Dilute the ChromoFluor Probe to a 1:500 ratio in the blocking buffer. Add the diluted probe to the cells and incubate for 1 hour at room temperature, protected from light.
- Final Washes: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

### **Visualizations**

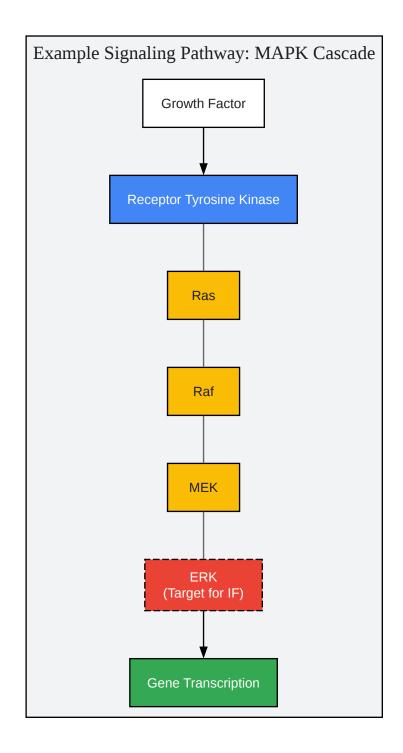




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Caption: Experimental workflow for immunofluorescence staining using ChromoFluor Probes.





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